4-(Dimethoxymethyl)-3-fluoroaniline
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Overview
Description
4-(Dimethoxymethyl)-3-fluoroaniline is an organic compound characterized by the presence of a dimethoxymethyl group and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the imine intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce functional groups such as nitro, sulfonyl, or halogen groups onto the aromatic ring .
Scientific Research Applications
4-(Dimethoxymethyl)-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through interactions with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethoxymethyl)piperidine
- Dimethoxymethane
- 3-Fluoroaniline
Uniqueness
4-(Dimethoxymethyl)-3-fluoroaniline is unique due to the presence of both a dimethoxymethyl group and a fluoroaniline moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the fluorine atom can influence the compound’s electronic properties and reactivity in substitution reactions .
Properties
Molecular Formula |
C9H12FNO2 |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-3-fluoroaniline |
InChI |
InChI=1S/C9H12FNO2/c1-12-9(13-2)7-4-3-6(11)5-8(7)10/h3-5,9H,11H2,1-2H3 |
InChI Key |
VDVWCHOYCYFCRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=C(C=C1)N)F)OC |
Origin of Product |
United States |
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